molecular formula C14H12N2O3 B3269271 N-(4-methylphenyl)-2-nitrobenzamide CAS No. 50623-00-2

N-(4-methylphenyl)-2-nitrobenzamide

Cat. No.: B3269271
CAS No.: 50623-00-2
M. Wt: 256.26 g/mol
InChI Key: FDDBCXOUHQZYFF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-nitrobenzamide typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and improved selectivity. The use of microreactors also enhances safety and reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Scientific Research Applications

N-(4-methylphenyl)-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide group can also form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-nitrophenyl)-2-nitrobenzamide: Contains an additional nitro group on the benzene ring.

    N-(4-methylphenyl)-2-chlorobenzamide: Contains a chlorine atom instead of a nitro group

Uniqueness

N-(4-methylphenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and an amide group on the benzene ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDBCXOUHQZYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325212
Record name N-(4-Methylphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50623-00-2
Record name NSC409258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure described in Example 93, Part A, 4-methylaniline (9.3 mmol) and 2-nitrobenzoyl chloride (10.3 mmol) yielded 1.55 g (65%) of the title compound.
Quantity
9.3 mmol
Type
reactant
Reaction Step One
Quantity
10.3 mmol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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